4-Chloro-5-iodo-2-methoxypyridine molecular weight
4-Chloro-5-iodo-2-methoxypyridine molecular weight
An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
4-Chloro-5-iodo-2-methoxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry and organic synthesis. Its unique trifunctional nature, characterized by the presence of a methoxy group, a chlorine atom, and an iodine atom on the pyridine scaffold, offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these substituents provides multiple reactive sites, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 4-chloro-5-iodo-2-methoxypyridine, with a particular focus on its role in the development of novel therapeutic agents.
The pyridine core is a ubiquitous motif in a vast number of approved drugs and biologically active compounds.[1] The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, are of significant interest due to their utility in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-chloro-5-iodo-2-methoxypyridine is crucial for its appropriate handling, storage, and application in synthetic protocols. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| CAS Number | 1261488-16-7 |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
Synthesis of 4-Chloro-5-iodo-2-methoxypyridine
The synthesis of 4-chloro-5-iodo-2-methoxypyridine can be achieved through a variety of synthetic routes, often involving the sequential introduction of the desired substituents onto a pyridine or pyridinone precursor. A plausible and efficient method involves the direct iodination of a suitable chloromethoxypyridine precursor. This electrophilic aromatic substitution is a well-established transformation in heterocyclic chemistry.
Proposed Synthetic Workflow
A likely synthetic pathway to 4-chloro-5-iodo-2-methoxypyridine commences with the commercially available 2-methoxy-4-chloropyridine. The subsequent iodination at the C5 position can be accomplished using an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane.
Caption: Proposed synthetic workflow for 4-Chloro-5-iodo-2-methoxypyridine.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-methoxy-4-chloropyridine (1.0 equivalent) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-chloro-5-iodo-2-methoxypyridine.
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of 4-chloro-5-iodo-2-methoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) compared to the more robust carbon-chlorine bond. This disparity in reactivity allows for highly regioselective cross-coupling reactions, where the iodine atom at the C5 position can be selectively functionalized while leaving the chlorine atom at the C4 position intact for subsequent transformations.
This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the controlled and efficient construction of complex, multi-substituted pyridine derivatives.
Regioselective Cross-Coupling Reactions
A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the C5 position of 4-chloro-5-iodo-2-methoxypyridine. These include, but are not limited to:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
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Stille Coupling: Reaction with organostannanes.
Caption: Regioselective cross-coupling at the C5 position of the pyridine ring.
Role in Drug Discovery
Substituted pyridines are a privileged scaffold in medicinal chemistry, with a significant number of pharmaceuticals containing this heterocyclic core.[1] The introduction of chlorine atoms into drug candidates is a common strategy to enhance their metabolic stability, binding affinity, and overall therapeutic efficacy.[5] 4-Chloro-5-iodo-2-methoxypyridine serves as an excellent starting material for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
The ability to selectively functionalize the C5 and C4 positions allows for the systematic exploration of the chemical space around the pyridine core, which is critical for establishing structure-activity relationships (SAR). For instance, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the substituents introduced at the C5 and C4 positions can be tailored to interact with specific residues in the target protein's binding site.
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts of these protons will be influenced by the electronic effects of the substituents. An additional singlet would be observed for the methoxy group protons, typically in the range of 3.8-4.2 ppm.
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¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms directly attached to the halogens and the oxygen atom will be significantly deshielded.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety Information
As with any chemical reagent, 4-chloro-5-iodo-2-methoxypyridine should be handled with appropriate safety precautions in a laboratory setting. While a specific material safety data sheet (MSDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][6][7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][8]
-
In case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
Fire Hazards: While the flammability of this specific compound is not documented, many organic compounds are flammable. Keep away from heat, sparks, and open flames.[6][7][8]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
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